molecular formula C15H17N5OS B4499972 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B4499972
M. Wt: 315.4 g/mol
InChI Key: FJPPEFZBRRVJSS-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring and the carboxamide group. Common reagents used in these reactions include various amines, thioamides, and carboxylic acids. The reaction conditions usually involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of industrial reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including heating and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is not well-documented. like other benzimidazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-9(2)7-16-15-19-12(8-22-15)13(21)20-14-17-10-5-3-4-6-11(10)18-14/h3-6,8-9H,7H2,1-2H3,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPPEFZBRRVJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

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